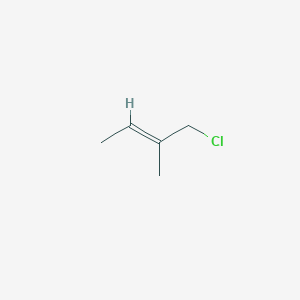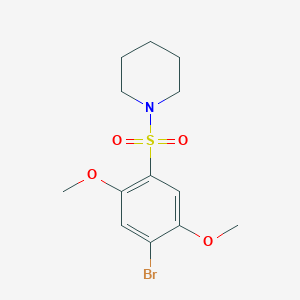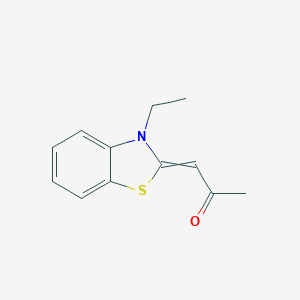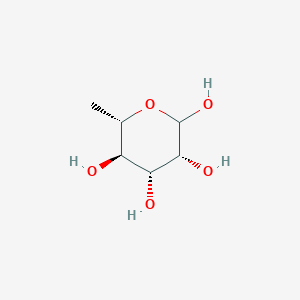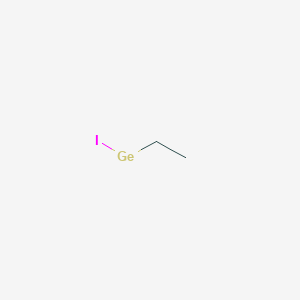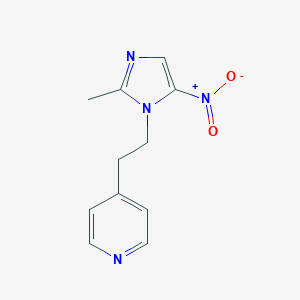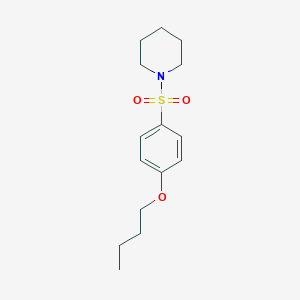
5-Deoxyribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxyribitol is a compound that is commonly found in the biosynthesis of coenzymes and is used in various scientific research applications. This molecule is a sugar alcohol that is derived from ribose, and it is used in various biochemical and physiological processes. The purpose of
Mécanisme D'action
The mechanism of action of 5-Deoxyribitol is not fully understood, but it is believed to play a role in the biosynthesis of coenzymes and the regulation of various biochemical processes. It is also believed to have antioxidant properties and may play a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
5-Deoxyribitol has various biochemical and physiological effects, including its role in the biosynthesis of coenzymes and its antioxidant properties. It is also believed to play a role in the regulation of various biochemical processes, including the metabolism of carbohydrates and the synthesis of nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Deoxyribitol in lab experiments is its role in the biosynthesis of coenzymes, which are essential for various biochemical processes. It is also relatively easy to synthesize and is readily available. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on 5-Deoxyribitol, including its role in the biosynthesis of coenzymes and its potential use in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields, including medicine and biotechnology.
In conclusion, 5-Deoxyribitol is a compound that is commonly used in scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It has various biochemical and physiological effects and may play a role in the regulation of various biochemical processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Méthodes De Synthèse
5-Deoxyribitol is synthesized from ribose, which is a sugar that is found in RNA. The process involves the removal of the hydroxyl group at the 5th position of ribose, which is accomplished through a chemical reaction. The resulting product is 5-Deoxyribitol, which is a sugar alcohol.
Applications De Recherche Scientifique
5-Deoxyribitol is used in various scientific research applications, including the study of coenzymes and the biosynthesis of nucleotides. It is also used in the study of RNA and DNA, as well as in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
13046-76-9 |
|---|---|
Nom du produit |
5-Deoxyribitol |
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(2R,3S,4S)-pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H12O4/c1-3(7)5(9)4(8)2-6/h3-9H,2H2,1H3/t3-,4+,5-/m0/s1 |
Clé InChI |
FJGNTEKSQVNVTJ-LMVFSUKVSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
CC(C(C(CO)O)O)O |
SMILES canonique |
CC(C(C(CO)O)O)O |
Synonymes |
5-deoxy-D-ribitol 5-deoxyribitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



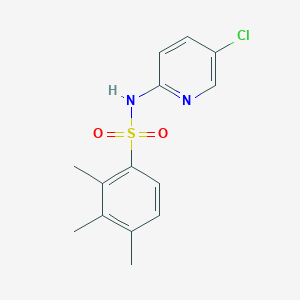

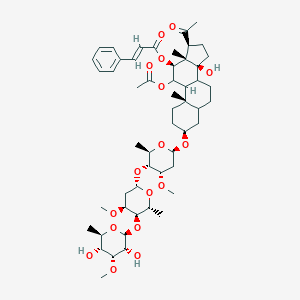

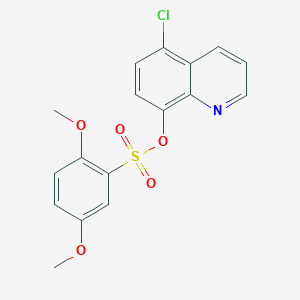
![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
